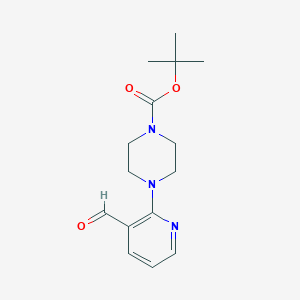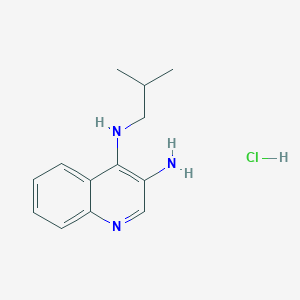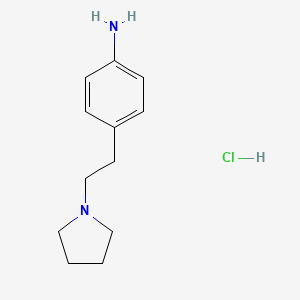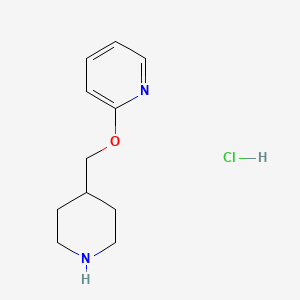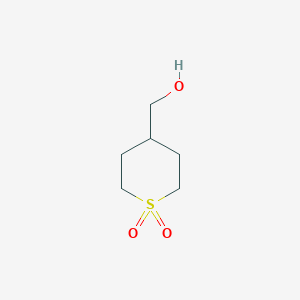
4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Overview
Description
4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C6H12O3S . It has a molecular weight of 164.22 g/mol .
Synthesis Analysis
The synthesis of tetrahydro-2H-thiopyran 1,1-dioxides has been achieved through an unprecedented [1+1+1+1+1+1] annulation process . In this reaction, rongalite acted as a tethered C–S synthon and was chemoselectively used as triple C1 units and as a source of sulfone .Molecular Structure Analysis
The IUPAC name for this compound is (1,1-dioxothian-4-yl)methanol . The InChI string is InChI=1S/C6H12O3S/c7-5-6-1-3-10(8,9)4-2-6/h6-7H,1-5H2 , and the canonical SMILES string is C1CS(=O)(=O)CCC1CO .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass is 164.05071541 g/mol, and the monoisotopic mass is also 164.05071541 g/mol . The topological polar surface area is 62.8 Ų , and it has a heavy atom count of 10 .Scientific Research Applications
Synthesis of New Thiopyran-Based Heterocyclic Systems
- Scientific Field: Organic Chemistry
- Application Summary: This compound serves as a versatile building block for the synthesis of new thiopyran-based heterocyclic systems .
- Methods of Application: The compound is used in a one-pot multi-component reaction (MCR) to prepare three series of new cyclic sulfones .
- Results: The in silico screening of the synthesized compounds revealed their high anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic potential .
Synthesis of 2H-Pyrans
- Scientific Field: Organic Chemistry
- Application Summary: The 2H-pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .
- Methods of Application: The literature of 2H-pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .
- Results: Despite their importance, the synthesis of 2H-pyrans is challenging due to their instability .
Tetrahydro-2H-thiopyran-4-sulfonamide 1,1-dioxide
- Scientific Field: Organic Chemistry
- Application Summary: This compound is structurally similar to “4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide” and might have similar properties .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide
- Scientific Field: Organic Chemistry
- Application Summary: This compound is structurally similar to “4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide” and might have similar properties .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
2H-Thiopyran, tetrahydro-, 1,1-dioxide
- Scientific Field: Organic Chemistry
- Application Summary: This compound is structurally similar to “4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide” and might have similar properties .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
2H-Thiopyran-4-Methanol, tetrahydro-, 1,1-dioxide
- Scientific Field: Organic Chemistry
- Application Summary: This compound is structurally similar to “4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide” and might have similar properties .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
properties
IUPAC Name |
(1,1-dioxothian-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c7-5-6-1-3-10(8,9)4-2-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCOGBJQBIIEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide | |
CAS RN |
473254-28-3 | |
| Record name | 4-(hydroxymethyl)-1lambda6-thiane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

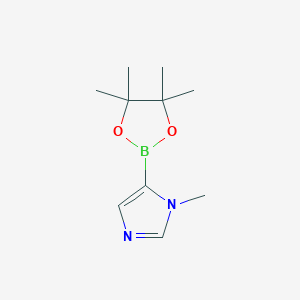

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)
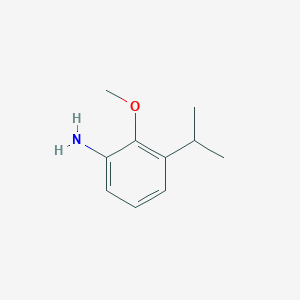
![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)
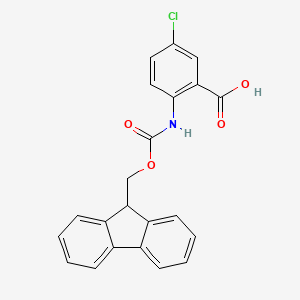
![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)
![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)
